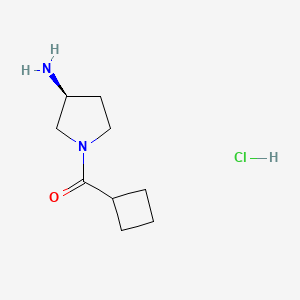

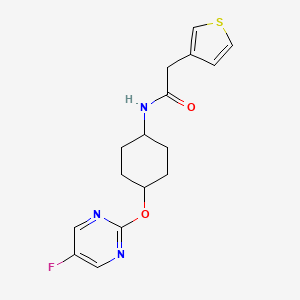

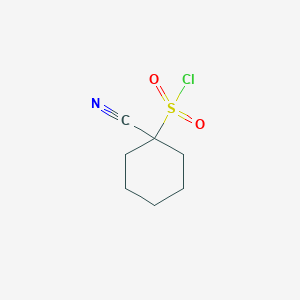

![molecular formula C10H8N4O B2946864 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetonitrile CAS No. 477852-87-2](/img/structure/B2946864.png)

2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetonitrile” is a type of 1,2,4-triazole derivative . Triazole derivatives are renowned scaffolds that are simple to conjugate with additional heterocyclic groups . As a result, a variety of bioactive compounds with antibacterial , anticancer and anti-hypercholesterolemic actions have begun to target these triazole conjugated structural motifs as a common pharmacological target .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the use of p-hydroxy benzaldehyde and phenyl hydrazine . The synthesized compounds are then unambiguously identified based on their spectral data analyses (IR, 1 H-NMR, 13 C-NMR spectra, and HRMS) .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis . The IR spectrum characterization of a similar compound showed characteristic absorption band from 3073 cm −1, 2929 cm −1 due to C-H aromatic vibrations .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives are complex and can involve various functional groups . The IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be determined using various spectroscopic techniques . For instance, the IR spectrum characterization of a similar compound showed characteristic absorption band from 3073 cm −1, 2929 cm −1 due to C-H aromatic vibrations .Aplicaciones Científicas De Investigación

Microwave-Assisted Polymerization

The living cationic ring-opening polymerizations of various 2-oxazolines, including 2-phenyl-2-oxazoline, were performed in acetonitrile at high temperatures in a single-mode microwave reactor. This process enhanced reaction rates significantly while maintaining the livingness of the polymerization, yielding well-defined polymers with narrow molecular weight distributions. Such microwave-assisted synthesis demonstrates the utility of acetonitrile and phenyl-containing compounds in facilitating efficient polymerization reactions (Wiesbrock et al., 2005).

Molecular Probes for Contaminant Detection

A zinc porphyrin-based receptor with triazole groups at the ortho-position of each phenyl group was used as a probe for determining contaminants in acetonitrile. This application highlights the role of triazole and phenyl moieties in designing molecular probes for environmental and analytical chemistry (Yoon et al., 2012).

Synthesis of Heterocyclic Compounds

Research on the In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction in acetonitrile at room temperature resulted in the synthesis of benzo[b][1,4]thiazine and oxazine derivatives. This synthesis process underscores the versatility of acetonitrile as a solvent in facilitating complex organic reactions and the formation of heterocyclic compounds (Reddy et al., 2012).

Advanced Materials and Photophysical Properties

Studies on thiophene-derivatized pybox and its lanthanide ion complexes dissolved in acetonitrile revealed highly luminescent solutions. These findings contribute to the field of material science, particularly in the development of luminescent materials and their potential applications in sensing and imaging (de Bettencourt-Dias et al., 2007).

Hemiaminals with Triazole Ring

Research on the formation of stable hemiaminals containing a triazole ring through reactions in acetonitrile under neutral conditions demonstrates the chemical behavior of triazole derivatives. These studies provide insights into the stability and reactivity of triazole-containing compounds (Barys et al., 2010).

Mecanismo De Acción

Target of Action

The primary target of 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetonitrile is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.

Mode of Action

The compound interacts with its target through the formation of hydrogen bonds . The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . This interaction can lead to the inhibition of the enzyme, thereby affecting the synthesis of estrogens .

Biochemical Pathways

The inhibition of the aromatase enzyme disrupts the biosynthesis of estrogens . Estrogens are involved in numerous biochemical pathways, including the regulation of the cell cycle and apoptosis. Therefore, the disruption of estrogen synthesis can have significant downstream effects, potentially leading to the inhibition of cell proliferation .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell proliferation due to the disruption of estrogen synthesis . This can lead to the compound exhibiting cytotoxic activity against certain cancer cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s activity can be affected by the pH and temperature of its environment. Additionally, the presence of other substances, such as proteins or ions, can also influence the compound’s interaction with its target .

Safety and Hazards

Direcciones Futuras

The future directions for the research on 1,2,4-triazole derivatives are promising. These compounds could be the best inhibitors for the novel SARS Cov-2 virus and have more future in the discovery of potent drug candidates . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

Propiedades

IUPAC Name |

2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O/c11-6-7-15-10-12-8-14(13-10)9-4-2-1-3-5-9/h1-5,8H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZJDIZWMMVYIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC(=N2)OCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

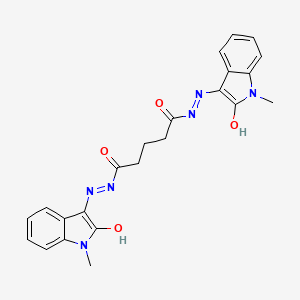

![3-Ethenylsulfonyl-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B2946786.png)

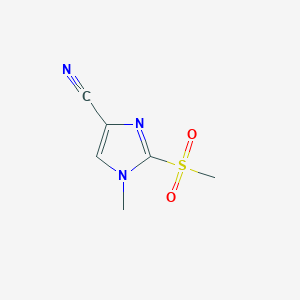

![[1-Methyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol](/img/structure/B2946787.png)

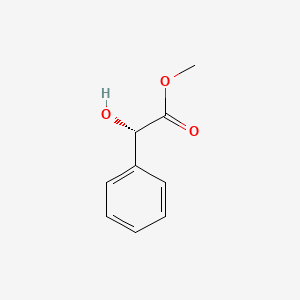

![2-(4-fluorophenyl)-5-(3-(trifluoromethyl)benzyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2946788.png)

![3-ethyl-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2946791.png)

![3-({1-[2-(1H-indol-3-yl)acetyl]piperidin-4-yl}methyl)-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2946800.png)